Cas no 1074-87-9 (1H-indol-7-ylmethanol)
1H-indol-7-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- (1H-Indol-7-yl)methanol
- 7-(Hydroxymethyl)indole
- 7-Hydroxymethylindole
- INDOLE-7-METHANOL
- 1H-indol-7-ylmethanol
- RARECHEM AL BD 0640
- 1H-Indole-7-Methanol
- 7-HydroxyMethyl-1H indole
- 7-(Hydroxymethyl)indole 97%
- 7-(Hydroxymethyl)-1H-indole97%
- 7-(Hydroxymethyl)-1H-indole 97%
- A801711
- 7-Indole methanol
- CS-0052534
- (1H-indol-7-yl)-methanol
- 7-(HYDROXYMETHYL)-1H-INDOLE
- 7-indolemethanol
- indole-7-methanol, AldrichCPR
- DTXSID60378474
- UBJBKRMNBMMMHZ-UHFFFAOYSA-N
- AMY19177
- FT-0633302
- AB11370
- AKOS006228640
- 1074-87-9
- SCHEMBL1137818
- MFCD02179597
- PS-3334
- 1H-indol-7-yl-methanol
- DB-040761
-
- MDL: MFCD02179597
- Inchi: 1S/C9H9NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10-11H,6H2
- InChI Key: UBJBKRMNBMMMHZ-UHFFFAOYSA-N
- SMILES: OCC1=CC=CC2C=CNC=21
Computed Properties
- Exact Mass: 147.06800
- Monoisotopic Mass: 147.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 36A^2
Experimental Properties
- Density: 1.272
- Melting Point: 44-48°C
- Boiling Point: 360.6°Cat760mmHg
- Flash Point: 171.9°C
- Refractive Index: 1.705
- PSA: 36.02000
- LogP: 1.66020
1H-indol-7-ylmethanol Security Information
- Hazard Statement: Irritant/Keep Cold
- Hazard Category Code: 41
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Keep cold
1H-indol-7-ylmethanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-indol-7-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H171908-1g |
1H-indol-7-ylmethanol |
1074-87-9 | 97% | 1g |
¥492.90 | 2023-09-02 | |
| Alichem | A199000031-1g |
Indole-7-methanol |
1074-87-9 | 98% | 1g |
$193.11 | 2023-09-04 | |
| Alichem | A199000031-5g |
Indole-7-methanol |
1074-87-9 | 98% | 5g |
$500.30 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS008595-100MG |
indole-7-methanol |
1074-87-9 | 100mg |
¥1393.87 | 2023-11-13 | ||
| Chemenu | CM147776-5g |
Indole-7-methanol |
1074-87-9 | 95%+ | 5g |
$327 | 2021-08-05 | |
| TRC | I655623-50mg |
Indole-7-methanol |
1074-87-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I655623-100mg |
Indole-7-methanol |
1074-87-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I655623-500mg |
Indole-7-methanol |
1074-87-9 | 500mg |
$ 115.00 | 2022-06-04 | ||
| Apollo Scientific | OR10509-500mg |
7-(Hydroxymethyl)-1H-indole |
1074-87-9 | 97% | 500mg |
£120.00 | 2025-02-19 | |
| Ambeed | A181137-250mg |
(1H-Indol-7-yl)methanol |
1074-87-9 | 98% | 250mg |
$31.0 | 2025-03-05 |
1H-indol-7-ylmethanol Suppliers
1H-indol-7-ylmethanol Related Literature
-
Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293
Additional information on 1H-indol-7-ylmethanol
Recent Advances in the Study of 1H-indol-7-ylmethanol (CAS: 1074-87-9): A Comprehensive Research Brief
1H-indol-7-ylmethanol (CAS: 1074-87-9) is a chemically significant indole derivative that has garnered increasing attention in the field of chemical biology and pharmaceutical research. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This research brief aims to synthesize the latest findings on 1H-indol-7-ylmethanol, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have highlighted the role of 1H-indol-7-ylmethanol as a key intermediate in the synthesis of more complex indole-based compounds. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in the development of novel serotonin receptor modulators, which could have implications for treating neurological disorders. The compound's unique structural features, including the hydroxyl group at the 7-position, make it a versatile building block for further chemical modifications.
In terms of biological activity, 1H-indol-7-ylmethanol has shown promising results in preliminary in vitro assays. Research conducted by a team at the University of Cambridge revealed that this compound exhibits moderate inhibitory effects on certain cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT pathway, though further studies are needed to elucidate the exact molecular targets.
Another area of interest is the compound's potential as an antimicrobial agent. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* reported that 1H-indol-7-ylmethanol derivatives displayed significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). These findings suggest that structural optimization of this scaffold could lead to the development of new antibiotics to address the growing issue of antimicrobial resistance.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and scalability of 1H-indol-7-ylmethanol production. A team at MIT developed a novel catalytic method using palladium-based catalysts, which achieved a 90% yield under mild reaction conditions. This method not only enhances the efficiency of synthesis but also reduces the environmental impact compared to traditional approaches.
Despite these promising developments, challenges remain in the clinical translation of 1H-indol-7-ylmethanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical studies. However, the compound's versatility and the growing body of research supporting its biological activities make it a compelling candidate for further investigation.
In conclusion, 1H-indol-7-ylmethanol (CAS: 1074-87-9) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research is expected to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in oncology, neurology, and infectious diseases.
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